molecular formula C13H19N5O2 B5182538 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 5436-40-8

1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5182538
CAS RN: 5436-40-8
M. Wt: 277.32 g/mol
InChI Key: WEQGXBNPZNTPGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives involves chemical diversification of purine-2,6-dione by introducing hydrophobic substituents or elongating the linker between the piperazine and the purine core to enhance receptor affinity (Chłoń-Rzepa et al., 2013). This process aims to produce compounds with specific receptor affinities, indicating a targeted approach to compound modification for desired biological activities.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a purine-2,6-dione core, modified with various substituents to explore different receptor interactions. The structure is analyzed through techniques like 1H-NMR, 13C-NMR, and MS spectrometry, elucidating the compound's configuration and conformations for understanding its biological interactions (Gobouri, 2020).

Chemical Reactions and Properties

Chemical reactions involving 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives often focus on altering the substituents on the purine core to modulate receptor affinities. These modifications can include aminoalkylation, arylation, or the introduction of various functional groups to explore the structure-activity relationship and enhance pharmacological properties (Chłoń-Rzepa et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, crystallinity, and thermal stability are crucial for understanding the compound's behavior in biological systems. Analyzing these properties helps in the design of compounds with optimal bioavailability and stability for potential therapeutic applications. Studies on related purine derivatives highlight the importance of molecular interactions, such as hydrogen bonding, in determining the physical properties and stability of these compounds (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,3-dimethyl-8-(1-piperidinylmethyl)-3,7-dihydro-1H-purine-2,6-dione derivatives, such as reactivity, stability under physiological conditions, and interaction with biological molecules, are fundamental for their potential therapeutic use. Investigations into the compound's electrostatic potential and interaction energies provide insight into its reactivity and binding affinity towards target receptors, aiding in the rational design of compounds with desired biological activities (Shukla et al., 2020).

Future Directions

The future directions for research on this compound are not clear from the available literature. Given its complex structure, it could potentially be of interest in medicinal chemistry or other fields .

properties

IUPAC Name

1,3-dimethyl-8-(piperidin-1-ylmethyl)-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-16-11-10(12(19)17(2)13(16)20)14-9(15-11)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQGXBNPZNTPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969452
Record name 1,3-Dimethyl-8-[(piperidin-1-yl)methyl]-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

CAS RN

5436-40-8
Record name MLS002638806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-8-[(piperidin-1-yl)methyl]-3,9-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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